

An In-depth Technical Guide to Sulforhodamine 101 C2 Maleimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulforhodamine 101 C2 maleimide, a fluorescent probe widely utilized in biological research. This document details its chemical structure, physicochemical properties, and applications in bioconjugation and cellular imaging. Detailed experimental protocols are provided to facilitate its use in laboratory settings.

Core Concepts: Structure and Properties

Sulforhodamine 101 C2 maleimide is a thiol-reactive fluorescent dye. Its structure consists of the bright and photostable Sulforhodamine 101 fluorophore linked to a maleimide group via a C2 spacer. The maleimide moiety allows for covalent attachment to sulfhydryl groups, which are predominantly found in the cysteine residues of proteins and peptides. This specific reactivity makes it an invaluable tool for labeling and visualizing biomolecules.

The chemical structure of Sulforhodamine 101 C2 maleimide is presented below:

Chemical Structure: (Image of the chemical structure of Sulforhodamine 101 C2 maleimide would be inserted here in a real document. For this text-based output, a description is provided.)

The core of the molecule is the rigid xanthene structure characteristic of rhodamine dyes, which is responsible for its high fluorescence quantum yield and photostability. Two sulfonate groups



enhance its water solubility. The maleimide group, a five-membered heterocyclic imide, is the key to its thiol-reactivity.

Data Presentation

The following tables summarize the key quantitative data for Sulforhodamine 101 C2 maleimide and its parent fluorophore, Sulforhodamine 101.

Table 1: Physicochemical Properties of Sulforhodamine 101 C2 Maleimide

Property	Value	Reference
Molecular Formula	C37H36N4O8S2	[1]
Molecular Weight	728.8 g/mol	[1]
Solubility	Soluble in DMF or DMSO	[1]
Storage Conditions	-20°C, protected from light	[1]
Purity (typical)	≥95% (HPLC)	[1]

Table 2: Spectroscopic Properties of Sulforhodamine 101 Conjugates

Property	Value	Reference
Excitation Maximum (λex)	~588 nm	[1]
Emission Maximum (λem)	~601 nm	[1]
Molar Extinction Coefficient (ε)	~110,000 cm ⁻¹ M ⁻¹ (in ethanol)	[2]
Fluorescence Quantum Yield (Φ)	~0.9 (for Sulforhodamine 101 in ethanol)	[2][3]

Experimental Protocols

The following protocols provide detailed methodologies for the use of Sulforhodamine 101 C2 maleimide in protein labeling.



General Protein Labeling with Sulforhodamine 101 C2 Maleimide

This protocol outlines the fundamental steps for conjugating Sulforhodamine 101 C2 maleimide to a protein containing accessible cysteine residues.

Materials:

- Protein of interest with at least one free sulfhydryl group
- Sulforhodamine 101 C2 maleimide
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tris, HEPES) at pH 7.0-7.5, degassed.[4]
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Quenching reagent: Glutathione or β-mercaptoethanol
- Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

- Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[4]
- (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[5] If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye.[5]
- Dye Preparation: Prepare a stock solution of Sulforhodamine 101 C2 maleimide in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.[4]
- Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dissolved Sulforhodamine 101 C2 maleimide.[4][5] The reaction should be



protected from light.

- Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4][6]
- Quenching: Add a low molecular weight thiol, such as glutathione or β-mercaptoethanol, in excess to quench any unreacted maleimide.[6]
- Purification: Remove the unconjugated dye and quenching reagents by gel filtration, dialysis, or other suitable chromatographic techniques.[4]

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the excitation maximum of the dye (~588 nm, Amax).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - [Dye Concentration (M)] = Amax / (ε × path length)
 - where ε is the molar extinction coefficient of Sulforhodamine 101 (~110,000 cm⁻¹M⁻¹).
- Calculate the concentration of the protein. A correction factor for the dye's absorbance at 280 nm is needed. The corrected protein absorbance (A280,corr) is calculated as:
 - A280,corr = A280 (Amax × CF)
 - The correction factor (CF) for Sulforhodamine 101 is approximately 0.3.
 - [Protein Concentration (M)] = A280,corr / (ε protein × path length)
- The Degree of Labeling is the molar ratio of the dye to the protein:
 - DOL = [Dye Concentration] / [Protein Concentration]



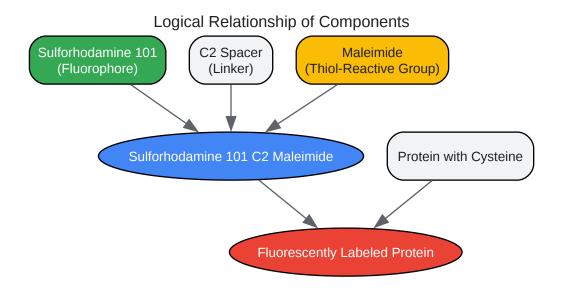
Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Sulforhodamine 101 C2 maleimide.



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Caption: A flowchart illustrating the key steps in labeling a protein with Sulforhodamine 101 C2 maleimide.



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